molecular formula C13H14BrNO7S B14612973 4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate CAS No. 58936-00-8

4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate

Cat. No.: B14612973
CAS No.: 58936-00-8
M. Wt: 408.22 g/mol
InChI Key: AAQAEDDNSQTMCK-UHFFFAOYSA-N
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Description

4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate is an organic compound that features a nitrophenyl group, a brominated oxobutane moiety, and a sulfonyl propanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate typically involves multiple steps:

    Formation of the 4-nitrophenyl ester: This can be achieved by reacting 4-nitrophenol with an appropriate acyl chloride or anhydride in the presence of a base such as pyridine.

    Bromination of the oxobutane moiety: The oxobutane moiety can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate can undergo various types of chemical reactions:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.

    Reduction: 4-Aminophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate.

    Hydrolysis: 4-Nitrophenol and 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoic acid.

Scientific Research Applications

4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through nucleophilic substitution and reduction reactions.

    Biology: Potential use in the study of enzyme mechanisms, particularly those involving esterases and sulfatases.

    Medicine: Investigated for its potential as a prodrug, where the active drug is released upon enzymatic cleavage.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate involves its interaction with nucleophiles and enzymes:

    Nucleophilic substitution: The bromine atom is displaced by a nucleophile, forming a new bond and releasing a bromide ion.

    Enzymatic cleavage: Esterases and sulfatases can hydrolyze the ester and sulfonyl bonds, respectively, releasing the active components.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl acetate: A simpler ester used in similar enzymatic studies.

    2-Bromo-3-oxobutanoic acid: Shares the brominated oxobutane moiety but lacks the nitrophenyl and sulfonyl groups.

    4-Nitrophenyl sulfonate: Contains the nitrophenyl and sulfonyl groups but lacks the brominated oxobutane moiety.

Uniqueness

4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in synthetic chemistry and research applications.

Properties

CAS No.

58936-00-8

Molecular Formula

C13H14BrNO7S

Molecular Weight

408.22 g/mol

IUPAC Name

(4-nitrophenyl) 3-(2-bromo-3-oxobutyl)sulfonylpropanoate

InChI

InChI=1S/C13H14BrNO7S/c1-9(16)12(14)8-23(20,21)7-6-13(17)22-11-4-2-10(3-5-11)15(18)19/h2-5,12H,6-8H2,1H3

InChI Key

AAQAEDDNSQTMCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CS(=O)(=O)CCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])Br

Origin of Product

United States

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